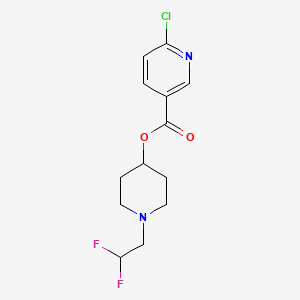

![molecular formula C9H12N2OS B2387933 N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide CAS No. 1342745-80-5](/img/structure/B2387933.png)

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

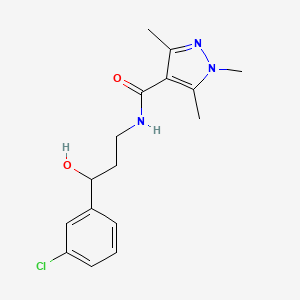

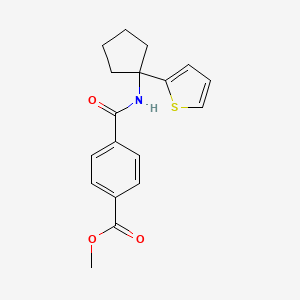

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazoles and Derivatives

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is closely related to the synthesis of thiazoles, which are pivotal in the development of various heterocyclic compounds. The synthesis of 2,4,5-trisubstituted thiazoles, for instance, employs a chemoselective thionation-cyclization of highly functionalized enamides, leading to thiazoles with diverse functional groups such as esters, N-substituted carboxamides, or peptides (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013). This method highlights the versatility of thiazole derivatives in synthesizing compounds with potential biological activities.

Gelation Properties and Supramolecular Chemistry

The gelation behavior of N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionalities, has been studied to understand the influence of non-covalent interactions on gelation. These compounds have demonstrated the ability to form stable gels with certain solvents, which is significant for applications in materials science and drug delivery systems (P. Yadav, Amar Ballabh, 2020).

Mannich Reaction in Heterocycle Synthesis

The Mannich reaction, involving the aminomethylation of various substrates, has been utilized to synthesize a wide array of N-, S,N-, and Se,N-heterocycles. This demonstrates the compound's relevance in the creation of heterocyclic compounds that possess various biological activities, potentially including antiviral, analeptic, anti-inflammatory, and antipyretic properties (V. Dotsenko, K. Frolov, E. A. Chigorina, A. Khrustaleva, E. Bibik, S. Krivokolysko, 2019).

Fluorophores and DNA Interaction

The synthesis of boron-containing enamine and enamide linchpins has shown potential in the creation of nitrogen heterocycles, further highlighting the compound's role in innovative synthetic strategies for developing molecules with significant biological or material science applications (Jeffrey D St Denis, Adam Zajdlik, Joanne Tan, P. Trinchera, C. Lee, Zhi He, S. Adachi, A. Yudin, 2014).

Antimicrobial and Antitumor Activities

Derivatives of thiazoles, including those synthesized from compounds like this compound, have been investigated for their antimicrobial and antitumor activities. This research area is crucial for the development of new therapeutic agents (S. Riyadh, 2011).

Wirkmechanismus

Target of Action

Compounds with a thiazole core have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key in its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, which could result in a wide range of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, thiazole is stable in water under acid conditions but hydrolysed under alkaline conditions . Therefore, the pH of the environment could significantly impact the action and stability of this compound.

Eigenschaften

IUPAC Name |

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-4-9(12)11(3)5-8-7(2)10-6-13-8/h4,6H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXZMUQHPVOOBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CN(C)C(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate](/img/structure/B2387850.png)

![N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2387868.png)